4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
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Overview
Description
4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H16N2O2S and a molecular weight of 276.35 g/mol It is a sulfonamide derivative, which is a class of compounds known for their antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2,4-dimethylphenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include ethanol, methanol, and water, while catalysts such as acids or bases may be employed to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The amino group and the sulfonamide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antibacterial or antifungal effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in microorganisms .
Comparison with Similar Compounds
Similar Compounds
4-aminobenzenesulfonamide: A simpler sulfonamide with similar antibacterial properties.
2,4-dimethylphenylamine: A precursor used in the synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.
Sulfanilamide: Another sulfonamide derivative with well-known antibacterial activity.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both 4-aminobenzenesulfonamide and 2,4-dimethylphenylamine. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-3-8-14(11(2)9-10)16-19(17,18)13-6-4-12(15)5-7-13/h3-9,16H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWZHEGLRDAZKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354965 |
Source
|
Record name | 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327069-28-3 |
Source
|
Record name | 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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